molecular formula C18H19N3O4S B15107869 N-[4-(acetylamino)phenyl]-3-(cyclopropylsulfamoyl)benzamide

N-[4-(acetylamino)phenyl]-3-(cyclopropylsulfamoyl)benzamide

Cat. No.: B15107869
M. Wt: 373.4 g/mol
InChI Key: LMZJUKGGIMIBKX-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3-(cyclopropylsulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes an acetylamino group, a cyclopropylsulfamoyl group, and a benzamide backbone. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3-(cyclopropylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the coupling of the intermediate with a benzamide derivative under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-(cyclopropylsulfamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3-(cyclopropylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-(cyclopropylsulfamoyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide
  • 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(3-chlorophenyl)benzamide
  • Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-

Uniqueness

N-[4-(acetylamino)phenyl]-3-(cyclopropylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(cyclopropylsulfamoyl)benzamide

InChI

InChI=1S/C18H19N3O4S/c1-12(22)19-14-5-7-15(8-6-14)20-18(23)13-3-2-4-17(11-13)26(24,25)21-16-9-10-16/h2-8,11,16,21H,9-10H2,1H3,(H,19,22)(H,20,23)

InChI Key

LMZJUKGGIMIBKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CC3

Origin of Product

United States

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